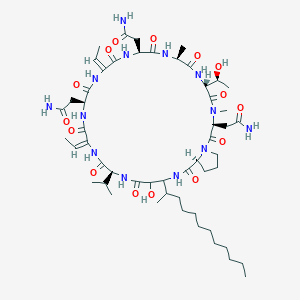

Puwainaphycin F

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Puwainaphycin F is a cyclic lipopeptide of cyanobacterial origin, specifically isolated from the cyanobacterium Cylindrospermum alatosporum . This compound belongs to a group of β-amino fatty acid cyclic lipopeptides known for their interesting biological activities, including antifungal and cytotoxic properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Puwainaphycin F can be isolated from cyanobacterial biomass using countercurrent chromatography combined with polymeric resins and high-performance liquid chromatography (HPLC) . The process involves the following steps:

Adsorption: The crude extract is adsorbed on Amberlite XAD-16 and XAD-7 resins.

Fractionation: The resin-enriched extract is fractionated using countercurrent chromatography with a solvent system of n-hexane–ethyl acetate–ethanol–water (1:5:1:5, v/v/v/v) at a flow rate of 2 mL/min and a rotational speed of 1400 rpm.

Separation: The fractions are further separated using ethyl acetate–ethanol–water (5:1:5, v/v/v) system.

Purification: The target fractions are repurified by semipreparative HPLC, leading to compounds with high purity.

Industrial Production Methods

Currently, there are no well-documented industrial production methods for this compound. The isolation from natural sources remains the primary method of obtaining this compound .

Analyse Des Réactions Chimiques

Types of Reactions

Puwainaphycin F undergoes various chemical reactions, including:

Oxidation: The fatty acid moiety can be oxidized to introduce functional groups such as hydroxyl or oxo groups.

Reduction: Reduction reactions can modify the fatty acid chain length and saturation.

Substitution: Substitution reactions can introduce different functional groups on the fatty acid chain.

Common Reagents and Conditions

Grignard Reagents: Used for elongating the fatty acid moiety.

Steglich Esterification: Used for esterifying free hydroxyl groups.

Major Products Formed

Extended and Branched Fatty Acid Tails: Resulting from reactions with Grignard reagents.

Esterified Lipopeptides: Formed through Steglich esterification, showing improved antifungal activity and reduced cytotoxicity.

Applications De Recherche Scientifique

Puwainaphycin F has several scientific research applications:

Antifungal Activity: It exhibits potent antifungal activity against pathogens such as Aspergillus fumigatus and Alternaria alternata.

Cytotoxicity Studies: Used in studies to understand its cytotoxic effects on various cell lines.

Pharmacology and Biotechnology:

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Similar Compounds

Minutissamide A: Another cyclic lipopeptide with similar antifungal and cytotoxic properties.

Puwainaphycin Variants: Other variants of puwainaphycins with different fatty acid chain lengths and functional groups.

Uniqueness

Puwainaphycin F is unique due to its specific fatty acid functionalization, which significantly influences its biological activity. The presence of hydroxyl and oxo groups on the fatty acid moiety distinguishes it from other similar compounds .

Propriétés

Formule moléculaire |

C53H87N13O15 |

|---|---|

Poids moléculaire |

1146.3 g/mol |

Nom IUPAC |

2-[(3S,6R,9S,12S,15E,18S,21E,24S,31S)-3,18-bis(2-amino-2-oxoethyl)-28-dodecan-2-yl-15,21-di(ethylidene)-27-hydroxy-6-[(1S)-1-hydroxyethyl]-4,9-dimethyl-2,5,8,11,14,17,20,23,26,30-decaoxo-24-propan-2-yl-1,4,7,10,13,16,19,22,25,29-decazabicyclo[29.3.0]tetratriacontan-12-yl]acetamide |

InChI |

InChI=1S/C53H87N13O15/c1-10-13-14-15-16-17-18-19-21-28(6)41-43(71)51(79)62-40(27(4)5)50(78)59-32(12-3)46(74)61-34(25-38(55)69)48(76)58-31(11-2)45(73)60-33(24-37(54)68)47(75)57-29(7)44(72)64-42(30(8)67)53(81)65(9)36(26-39(56)70)52(80)66-23-20-22-35(66)49(77)63-41/h11-12,27-30,33-36,40-43,67,71H,10,13-26H2,1-9H3,(H2,54,68)(H2,55,69)(H2,56,70)(H,57,75)(H,58,76)(H,59,78)(H,60,73)(H,61,74)(H,62,79)(H,63,77)(H,64,72)/b31-11+,32-12+/t28?,29-,30-,33-,34-,35-,36-,40-,41?,42+,43?/m0/s1 |

Clé InChI |

OGEPEQGQPSWALS-BMIHFYDPSA-N |

SMILES isomérique |

CCCCCCCCCCC(C)C1C(C(=O)N[C@H](C(=O)N/C(=C/C)/C(=O)N[C@H](C(=O)N/C(=C/C)/C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N2CCC[C@H]2C(=O)N1)CC(=O)N)C)[C@H](C)O)C)CC(=O)N)CC(=O)N)C(C)C)O |

SMILES canonique |

CCCCCCCCCCC(C)C1C(C(=O)NC(C(=O)NC(=CC)C(=O)NC(C(=O)NC(=CC)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N2CCCC2C(=O)N1)CC(=O)N)C)C(C)O)C)CC(=O)N)CC(=O)N)C(C)C)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(8-Fluoroquinolin-3-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13904938.png)

![benzyl (4aR,8aR)-4,4-dioxo-1,2,3,4a,5,7,8,8a-octahydropyrido[3,4-b][1,4]thiazine-6-carboxylate;hydrochloride](/img/structure/B13904944.png)

![[1-(4-Chlorophenyl)ethylidene]hydrazine](/img/structure/B13904951.png)

![(3-Fluoro-1-bicyclo[1.1.1]pentanyl)hydrazine;hydrochloride](/img/structure/B13904985.png)

![sodium thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B13904993.png)

![2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-m-tolyl-acetamide](/img/structure/B13905007.png)

![N-[(1S)-2-[[(1R)-1-(aminomethyl)-2-methyl-propyl]amino]-1-methyl-ethyl]-4-tert-butyl-benzenesulfonamide;2,2,2-trifluoroacetic acid](/img/structure/B13905022.png)

![(5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)pyrimidin-2-yl)methyl benzoate](/img/structure/B13905027.png)